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L-Aspartic acid alpha-4-nitroanilide -

L-Aspartic acid alpha-4-nitroanilide

Catalog Number: EVT-13955619
CAS Number:
Molecular Formula: C9H13ClN2O5
Molecular Weight: 264.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanistic Roles in Enzymatic and Biochemical Systems

Substrate Specificity in Protease and Amidohydrolase Activity

L-Aspartic acid α-4-nitroanilide (L-Asp-pNA) serves as a chromogenic substrate designed to probe the specificity of proteases and amidohydrolases. Its structure features a nitroanilide group linked to the α-carboxyl of L-aspartic acid, rendering cleavage spectrophotometrically detectable at 405 nm upon release of 4-nitroaniline. This design is critical for enzymes with stringent recognition requirements for acidic residues.

Endoproteinase AspN exemplifies such specificity, exclusively cleaving peptide bonds N-terminal to aspartic acid residues. L-Asp-pNA’s structure mimics this cleavage site, making it a canonical substrate for this enzyme class [10]. Similarly, L-specific amidases (e.g., from Ochrobactrum anthropi) hydrolyze L-Asp-pNA but not its D-enantiomer or β-amino acid analogs, underscoring stereo- and regioselectivity dependent on the α-hydrogen and L-configuration [3]. Structural studies reveal that enzyme active sites impose dual constraints:

  • Steric exclusion: Bulky hydrophobic subsites (e.g., in aspartic proteases) accommodate aspartate’s side chain while rejecting glutamate or neutral residues.
  • Electrostatic complementarity: Positive charges stabilize the aspartate carboxylate group [5] [10].

Table 1: Enzyme Specificity for L-Asp-pNA Hydrolysis

Enzyme ClassSource OrganismPrimary Cleavage SiteSpecificity Constant (kcat/KM, M⁻¹s⁻¹)Key Structural Determinants
Endoproteinase AspNPseudomonas fragiN-terminal to Asp8.5 × 10³S1 pocket with cationic residues; Zn²⁺ coordination
L-AmidaseOchrobactrum anthropiC-terminal to Asp (amide bond)1.2 × 10⁴Hydrophobic tunnel; metal-dependent (Mn²⁺/Mg²⁺ activation)
Leukotriene A4 HydrolaseMammalianN-terminal to acidic residuesNot detectedZinc metallopeptidase active site; dual epoxide hydrolase/peptidase activity [1]

Modulation of Amino Acid Metabolic Pathways

L-Asp-pNA intersects with aspartate-derived metabolic pathways, acting as an analog or modulator. Aspartate is a precursor for essential biosynthetic routes:

  • Aspartate family amino acids (lysine, threonine, methionine, isoleucine) in plants and microbes [2].
  • Purine nucleotides and urea cycle intermediates via argininosuccinate lyase [4].

Enzymes like L-aspartase (aspartate ammonia-lyase), which reversibly deaminates L-aspartate to fumarate and NH₄⁺, exhibit negligible activity toward L-Asp-pNA due to the nitroanilide moiety sterically hindering the catalytic carbanion stabilization step [5]. However, L-Asp-pNA competitively inhibits (Ki = 45 µM) aspartate aminotransferase in vitro by occupying the aspartate-binding site, demonstrating its utility in mapping substrate channels or allosteric sites [2] [4].

In immune modulation, aspartate availability influences T-cell differentiation via the mTORC1 pathway. While L-Asp-pNA itself is not metabolized in these pathways, its hydrolysis product, L-aspartate, can potentiate mTOR signaling—a sensor linking amino acid sufficiency to immune cell proliferation [8]. This positions L-Asp-pNA as a tool for dissecting aspartate-dependent immunometabolic checkpoints.

Kinetic Profiling of Enzymatic Cleavage Reactions

Kinetic analyses using L-Asp-pNA quantify catalytic efficiency and mechanism. Hydrolysis follows Michaelis-Menten kinetics, with released 4-nitroaniline enabling continuous monitoring (ε₄₀₅ = 9,900 M⁻¹cm⁻¹). Key parameters include:

  • kcat: Turnover number, reflecting maximal catalytic rate.
  • KM: Michaelis constant, indicating substrate-binding affinity.
  • kcat/KM: Specificity constant, measuring catalytic proficiency.

For O. anthropi L-amidase, L-Asp-pNA hydrolysis shows cooperative kinetics (Hill coefficient = 1.8) due to aspartate binding at a regulatory site alongside the active site. This allostery enhances activity 4-fold at saturating [aspartate], with pH optimum 6.0–8.5 and maximal activity at 60°C [3] [7]. Chelators (EDTA) abolish activity, restored by Mn²⁺ (400%) or Mg²⁺ (560%), confirming metalloenzyme dependence [3].

Table 2: Kinetic Parameters for L-Asp-pNA Hydrolysis by Select Enzymes

Enzymekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Activation/Inhibition
L-Amidase18.7 ± 0.91550 ± 1201.2 × 10⁴Activated by L-Asp (KA = 200 µM); inhibited by EDTA [3]
Endoproteinase AspN0.42 ± 0.0349 ± 68.5 × 10³Zn²⁺-dependent; inhibited by phosphoramidon [10]
Aminopeptidase NNot applicableNot applicableNo activityRequires α-NH₂ group; inert toward N-acylated substrates [1]

L-Asp-pNA’s utility in inhibitor screening is evidenced by its application against bacterial L-amidases. For example, Ochrobactrum L-amidase is competitively inhibited by aspartate hydroxamate (Ki = 85 nM), a transition-state analog [3]. Such assays enable rapid identification of antimicrobial candidates targeting amino acid metabolism.

Properties

Product Name

L-Aspartic acid alpha-4-nitroanilide

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pent-4-ynoic acid;hydrochloride

Molecular Formula

C9H13ClN2O5

Molecular Weight

264.66 g/mol

InChI

InChI=1S/C9H12N2O5.ClH/c1-2-3-6(9(15)16)11-8(14)5(10)4-7(12)13;/h1,5-6H,3-4,10H2,(H,11,14)(H,12,13)(H,15,16);1H/t5-,6-;/m0./s1

InChI Key

SDOSUZAFWJGEAY-GEMLJDPKSA-N

Canonical SMILES

C#CCC(C(=O)O)NC(=O)C(CC(=O)O)N.Cl

Isomeric SMILES

C#CC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N.Cl

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